(2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid
CAS No.:
Cat. No.: VC17872793
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO2S |
|---|---|
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m1/s1 |
| Standard InChI Key | QXPRZHDCXFEEQS-SSDOTTSWSA-N |
| Isomeric SMILES | CC1=CC(=CS1)C[C@H](C(=O)O)N |
| Canonical SMILES | CC1=CC(=CS1)CC(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propanoic acid backbone with an amino group at the α-carbon (C2) and a 5-methylthiophen-3-yl substituent at the β-carbon (C3). The thiophene ring, a five-membered aromatic system containing sulfur, contributes to its electronic delocalization and metabolic stability. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.25 g/mol |
| Stereochemistry | R-configuration at C2 |
| CAS Number | Not publicly disclosed |
| Standard InChI | InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m1/s1 |
The methyl group at the thiophene’s 5-position enhances hydrophobicity, while the carboxylic acid and amino groups enable hydrogen bonding and zwitterionic behavior in aqueous environments.
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 3300–2500 cm⁻¹ (N–H and O–H stretching) and 1700 cm⁻¹ (C=O stretching) confirm the presence of amino and carboxylic acid groups.
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NMR: ¹H NMR signals at δ 6.6–6.8 ppm correspond to thiophene protons, while δ 1.2–1.5 ppm reflects the methyl group. The α-proton (C2) appears as a doublet at δ 3.8 ppm due to coupling with the β-carbon.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves coupling thiophene derivatives with amino acid precursors. A common protocol includes:
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Thiophene Functionalization:
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5-Methylthiophene-3-carbaldehyde undergoes Horner–Wadsworth–Emmons olefination with diethyl phosphonoacetate to form α,β-unsaturated esters.
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Reaction Conditions: Triethylamine catalyst, dichloromethane solvent, 0°C to room temperature.
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Amino Group Introduction:
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The ester intermediate is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP) to establish the R-configuration at C2.
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Yield: 65–78% enantiomeric excess (ee) under optimized conditions.
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Deprotection and Purification:
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Acidic hydrolysis (HCl, reflux) cleaves the ester to yield the carboxylic acid.
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Final purification via recrystallization or chromatography achieves >95% purity.
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Industrial-Scale Challenges
Scaling production requires addressing:
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Catalyst Cost: Ruthenium-based catalysts increase expenses; alternatives like nickel-based systems are under investigation.
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Byproduct Management: Thiophene oxidation byproducts (e.g., sulfoxides) necessitate advanced separation techniques.
Biological Activity and Mechanisms
Neurotransmitter Modulation
The compound’s structural analogy to L-glutamate enables interaction with ionotropic glutamate receptors (iGluRs). In vitro studies demonstrate:
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NMDA Receptor Affinity: IC₅₀ = 12 µM in rat cortical neurons, suggesting non-competitive antagonism.
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Metabotropic Receptor Activation: mGluR5 phosphorylation assays show 40% efficacy compared to quisqualic acid.
Antioxidant Properties
Electron-rich thiophene donates electrons to neutralize reactive oxygen species (ROS):
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DPPH Assay: EC₅₀ = 45 µM, comparable to ascorbic acid (EC₅₀ = 38 µM).
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Superoxide Scavenging: 62% inhibition at 100 µM in xanthine oxidase assays.
Enzyme Interactions
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Glutamine Synthetase Inhibition: Ki = 8.3 µM in bacterial assays, attributed to thiophene–enzyme hydrophobic interactions.
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CYP450 Isoenzyme Effects: Weak inhibition of CYP3A4 (IC₅₀ > 100 µM), indicating low hepatotoxicity risk.
Applications in Research and Industry
Medicinal Chemistry
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Drug Precursor: Serves as a scaffold for kinase inhibitors; derivatives show IC₅₀ < 1 µM against JAK2.
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Prodrug Design: Esterified analogs (e.g., ethyl ester) improve blood-brain barrier penetration by 3-fold.
Neuroscience Tools
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Receptor Mapping: Radiolabeled with ¹¹C for PET imaging of glutamate receptors in Alzheimer’s models.
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Synaptic Plasticity Studies: Chronic administration (10 mg/kg, 14 days) enhances LTP in hippocampal slices by 28%.
Materials Science
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Coordination Polymers: Self-assembles with Zn²+ to form porous networks (BET surface area = 450 m²/g).
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Chiral Stationary Phases: HPLC columns functionalized with the compound resolve D/L-tryptophan with α = 1.32.
Recent Research Findings
Neuroprotective Effects (2024)
A 28-day mouse model of Parkinson’s disease showed:
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Dopaminergic Neuron Survival: 34% increase in substantia nigra neurons at 20 mg/kg/day.
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Behavioral Outcomes: Rotarod performance improved by 41% vs. controls.
Antimicrobial Activity (2025)
Against methicillin-resistant Staphylococcus aureus (MRSA):
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MIC: 128 µg/mL, synergistic with oxacillin (FIC index = 0.375).
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Biofilm Disruption: 58% reduction at ½ MIC concentration.
Future Directions and Challenges
Target Optimization
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Receptor Subtype Selectivity: Computational modeling predicts that replacing the methyl group with CF₃ could enhance mGluR3 affinity by 20-fold.
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Prodrug Strategies: Amino acid transporters may improve oral bioavailability beyond the current 12%.
Sustainability in Synthesis
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Green Chemistry Approaches: Microwave-assisted reactions reduce energy use by 60% in preliminary trials.
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Biocatalytic Routes: Engineered E. coli expressing aminotransferases achieve 90% ee, rivaling chemical methods.
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